

Chemical structure and IUPAC name of 2-Aminonicotinohydrazide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Aminonicotinohydrazide

Cat. No.: B1296011

[Get Quote](#)

An In-depth Technical Guide to 2-Aminonicotinohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Aminonicotinohydrazide**, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical structure, IUPAC nomenclature, and key physicochemical properties. It further outlines a detailed experimental protocol for its synthesis and presents a summary of its potential biological activities, with a focus on its role as a versatile scaffold in drug discovery.

Chemical Structure and Nomenclature

2-Aminonicotinohydrazide is a pyridine derivative characterized by an amino group at the 2-position and a hydrazide functional group at the 3-position of the pyridine ring.

Chemical Structure:

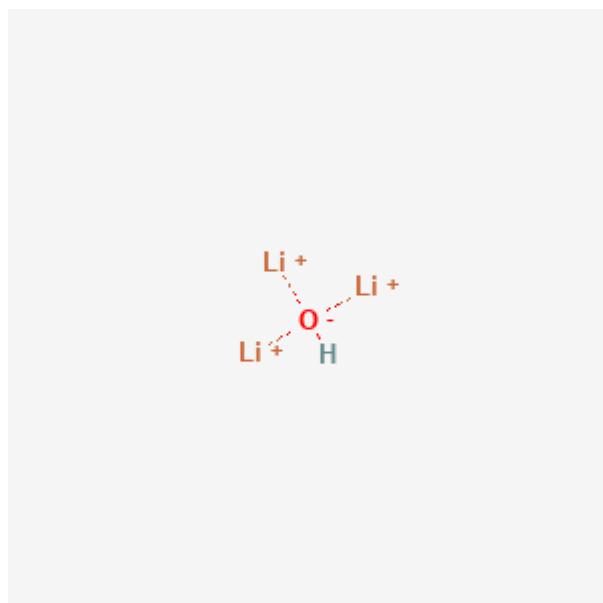


Figure 1: Chemical structure of 2-aminopyridine-3-carbohydrazide.

IUPAC Name: 2-aminopyridine-3-carbohydrazide

CAS Number: 5327-31-1

Molecular Formula: C₆H₈N₄O

Molecular Weight: 152.15 g/mol

Physicochemical Properties

A summary of the key physicochemical properties of 2-aminopyridine-3-carbohydrazide and its parent compound, 2-aminopyridine, is presented in Table 1. These properties are crucial for understanding the compound's behavior in biological systems and for the design of experimental protocols.

Property	2-Aminopyridine-3-carbohydrazide	2-Aminopyridine
Molecular Formula	C ₆ H ₈ N ₄ O	C ₅ H ₆ N ₂
Molecular Weight	152.15 g/mol	94.11 g/mol
Appearance	Solid	White to light yellow crystalline powder
Melting Point	Not explicitly available	54-58 °C
Boiling Point	Not explicitly available	204-210 °C
Solubility	Not explicitly available	Soluble in water, alcohol, benzene, ether
pKa	Not explicitly available	6.82 (at 20°C)

Table 1: Physicochemical properties of 2-aminopyridine-3-carbohydrazide and 2-aminopyridine.

Synthesis of 2-Aminonicotinohydrazide

The synthesis of 2-aminopyridine-3-carbohydrazide can be achieved through the hydrazinolysis of an ester precursor, typically methyl 2-aminonicotinate. This reaction involves the nucleophilic attack of hydrazine on the ester carbonyl group, leading to the formation of the corresponding hydrazide.

Experimental Protocol: Synthesis of 2-aminopyridine-3-carbohydrazide

This protocol is based on general procedures for the synthesis of carbohydrazides from their corresponding esters.

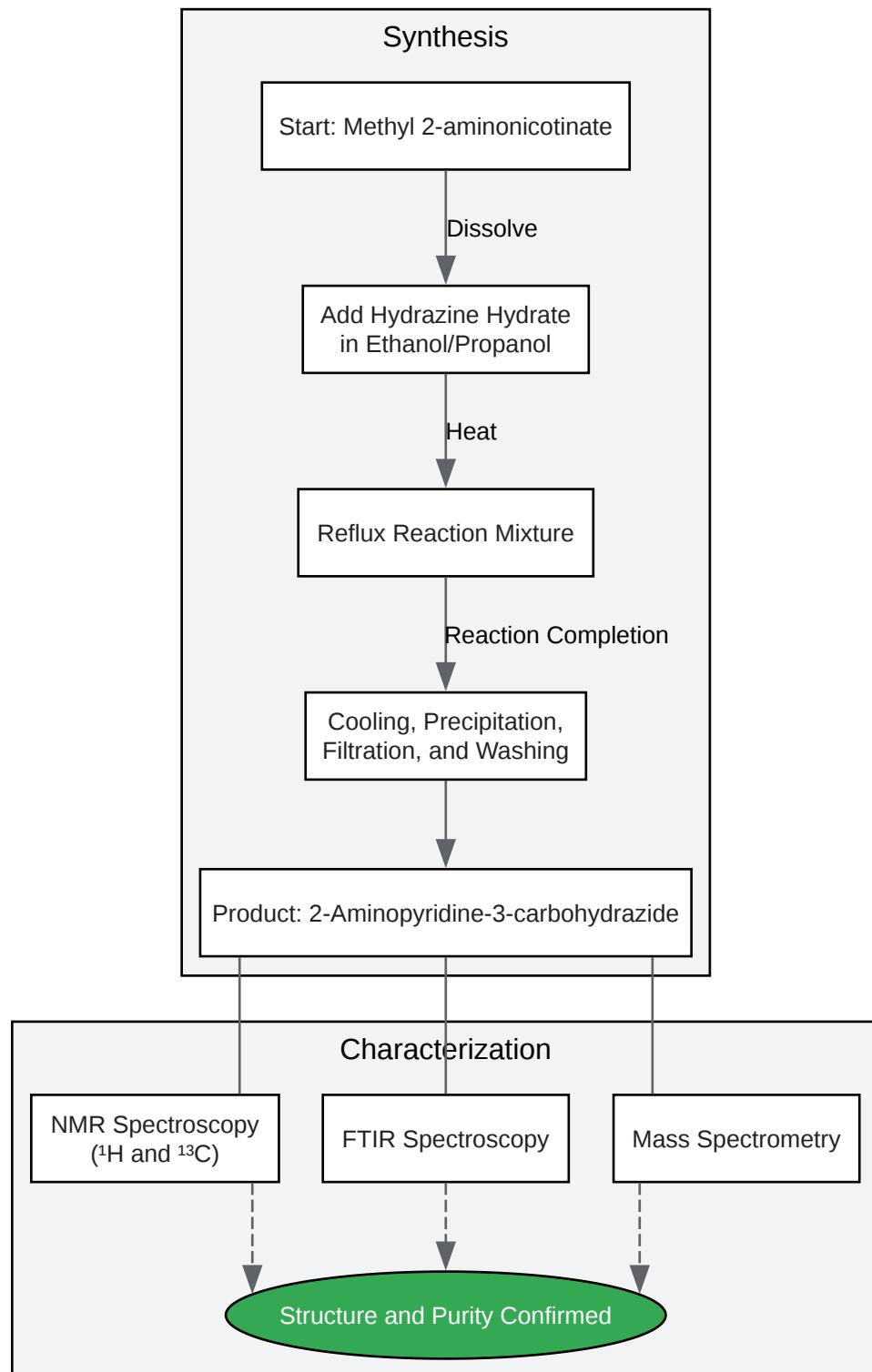
Materials:

- Methyl 2-aminonicotinate
- Hydrazine hydrate (80-99%)

- Ethanol or n-propanol
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Magnetic stirrer
- Filtration apparatus (Büchner funnel, filter paper)
- Beakers and other standard laboratory glassware

Procedure:

- In a round-bottom flask, dissolve methyl 2-aminonicotinate in a suitable solvent such as ethanol or n-propanol.
- Add an excess of hydrazine monohydrate to the solution. A typical molar ratio of hydrazine hydrate to the ester is 3:1 to 5:1.
- Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored using thin-layer chromatography (TLC).
- After the reaction is complete (typically after several hours), cool the mixture to room temperature.
- The product, 2-aminopyridine-3-carbohydrazide, may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
- Collect the solid product by filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
- Dry the product under vacuum to obtain the final 2-aminopyridine-3-carbohydrazide.


Characterization:

The structure and purity of the synthesized compound should be confirmed using various spectroscopic techniques:

- ^1H NMR (Proton Nuclear Magnetic Resonance): To identify the chemical environment of the protons in the molecule.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): To determine the carbon framework of the molecule.
- FTIR (Fourier-Transform Infrared Spectroscopy): To identify the functional groups present, such as the N-H stretches of the amino and hydrazide groups, and the C=O stretch of the hydrazide.
- Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Logical Workflow for Synthesis and Characterization

Synthesis and Characterization Workflow

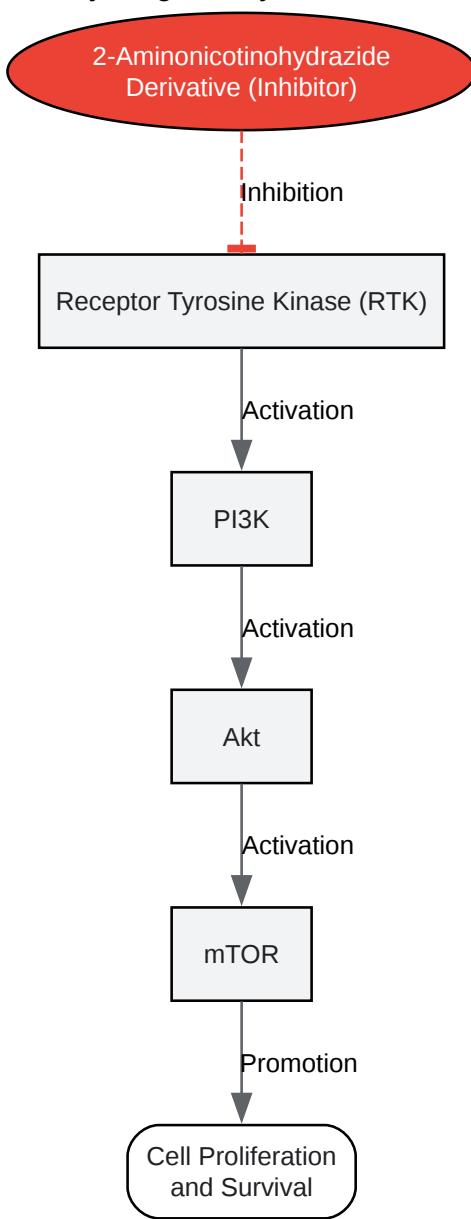
[Click to download full resolution via product page](#)

A flowchart of the synthesis and characterization process.

Biological Activities and Potential Applications

While specific quantitative data for the biological activity of **2-aminonicotinohydrazide** is not extensively reported in publicly available literature, its structural motifs—the 2-aminopyridine core and the hydrazide group—are present in numerous biologically active molecules. This suggests that **2-aminonicotinohydrazide** is a valuable scaffold for the development of novel therapeutic agents.

Derivatives of 2-aminopyridine are known to exhibit a wide range of pharmacological activities, including:


- **Antimicrobial Activity:** The 2-aminopyridine scaffold is a key component in some antibacterial agents.
- **Anticancer Activity:** Various derivatives have been investigated for their potential as anticancer drugs.
- **Enzyme Inhibition:** The 2-aminopyridine moiety can interact with the active sites of various enzymes, making it a target for the design of enzyme inhibitors.

The hydrazide functional group is also a common feature in many pharmaceuticals, known for its ability to form hydrogen bonds and coordinate with metal ions, which can be crucial for biological activity.

Potential Signaling Pathway Involvement

Given the known activities of related compounds, it is plausible that derivatives of **2-aminonicotinohydrazide** could interact with various cellular signaling pathways. For instance, in the context of cancer, such compounds could potentially modulate pathways involved in cell proliferation, apoptosis, and angiogenesis. A hypothetical signaling pathway that could be targeted by a novel inhibitor derived from **2-aminonicotinohydrazide** is depicted below.

Hypothetical Signaling Pathway Targeted by a 2-Aminonicotinohydrazide Derivative

[Click to download full resolution via product page](#)

A potential signaling pathway targeted by a novel inhibitor.

Conclusion

2-Aminonicotinohydrazide is a versatile chemical entity with significant potential in the field of drug discovery. Its synthesis from readily available starting materials and the presence of two key pharmacophoric groups make it an attractive scaffold for the development of new

therapeutic agents. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry. This guide provides a foundational understanding for researchers and scientists to build upon in their exploration of this promising molecule.

- To cite this document: BenchChem. [Chemical structure and IUPAC name of 2-Aminonicotinohydrazide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1296011#chemical-structure-and-iupac-name-of-2-aminonicotinohydrazide\]](https://www.benchchem.com/product/b1296011#chemical-structure-and-iupac-name-of-2-aminonicotinohydrazide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com